
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one
Overview
Description
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazolinone core with phenyl and p-tolyl substituents, making it an interesting subject for various chemical and pharmacological investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with p-tolualdehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored as potential therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the substituents on the quinazolinone core.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(1H)-one: Lacks the p-tolyl substituent, which may affect its biological activity and chemical reactivity.
1-(p-Tolyl)quinazolin-4(1H)-one: Lacks the phenyl substituent, leading to different properties compared to 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one.
Quinazolin-4(1H)-one: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness
This compound is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Biological Activity
Overview
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one is a member of the quinazolinone family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer, through mechanisms that involve the inhibition of specific enzymes and pathways associated with cell proliferation.
Chemical Structure
The compound features a core quinazolinone structure with phenyl and p-tolyl substituents, which influence its biological properties and reactivity. The presence of these substituents enhances the compound's interaction with molecular targets, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression. Research indicates that it may inhibit certain enzymes linked to cancer cell proliferation, thereby exhibiting anticancer activity .
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity : Studies have shown that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231) .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity. The presence of specific substituents at designated positions on the quinazolinone scaffold can enhance this activity .
- Anti-inflammatory Effects : Quinazolinone derivatives are also being explored for their anti-inflammatory properties, which could make them relevant in treating inflammatory diseases .
Case Studies
- Antiproliferative Activity : A study evaluated a series of quinazoline derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that specific substitutions on the quinazolinone scaffold significantly influenced their efficacy, with some compounds exhibiting GI50 values lower than standard treatments like Erlotinib .
- Molecular Modeling Studies : Research involving molecular docking and modeling has been conducted to predict the binding interactions between this compound and its molecular targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance biological activity .
- In Vitro Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression, such as cyclin-dependent kinases .
Data Table: Biological Activities of Related Quinazolinone Derivatives
Q & A
Q. Basic Synthesis
Q. Q: What are the standard synthetic routes for preparing 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one, and what are the critical reaction parameters?
A: A common method involves the oxidative annulation of benzamide derivatives with aryl amines. For example, K₂S₂O₈-mediated oxidation of N-(arylsulfonyl)benzylamines at 80°C for 2 hours yields quinazolin-4(3H)-one derivatives, achieving 85% yield for 2-(p-tolyl) analogs. Key parameters include stoichiometric control of the oxidizing agent, reaction temperature, and solvent polarity . Multi-step syntheses (e.g., cyclization, condensation, and hydrazinolysis) are also employed, with yields ranging from 79% to 90% depending on substituents .
Q. Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yields of this compound derivatives?
A: Optimization involves:
- Temperature modulation : Heating at 80°C enhances reaction efficiency in K₂S₂O₈-mediated syntheses .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on aryl amines improve cyclization rates, while bulky groups may require longer reaction times .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) or biocatalysts like α-amylase can enhance regioselectivity and reduce byproducts .
Q. Basic Characterization
Q. Q: What spectroscopic techniques are essential for confirming the structure of quinazolin-4(1H)-one derivatives?
A: Core techniques include:
- ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns (e.g., distinguishing p-tolyl vs. phenyl groups) .
- IR spectroscopy : Identification of carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and NH/OH bands .
- Melting points : Used as preliminary purity indicators (e.g., 144–193°C for substituted derivatives) .
Q. Advanced Characterization
Q. Q: How can conflicting spectral data be resolved during structural elucidation of quinazolinone derivatives?
A: Strategies include:
- X-ray crystallography : Definitive structural confirmation via SHELXL refinement, resolving ambiguities in tautomeric forms or regiochemistry .
- 2D NMR (COSY, HSQC) : Clarifies coupling patterns and quaternary carbon assignments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas for isomers with overlapping spectral data .
Q. Biological Activity Evaluation
Q. Q: What in vitro models are suitable for evaluating the GABAergic activity of this compound analogs?
A: Functional assays include:
- Electrophysiology : Patch-clamp studies on recombinant GABAA receptors (α1β2γ2 subtypes) to measure potentiation efficacy .
- Radioligand binding : Competition assays with [³H]flumazenil to assess affinity for benzodiazepine-binding sites .
- Cell viability assays : For cytotoxicity profiling (e.g., IC₅₀ determinations in HEK293 cells) .
Q. Structure-Activity Relationships (SAR)
Q. Q: How do substituents on the phenyl and p-tolyl groups influence the biological activity of quinazolin-4(1H)-one derivatives?
A:
- Phenyl group : Electron-deficient substituents (e.g., nitro, bromo) enhance antimicrobial activity by increasing electrophilicity .
- p-Tolyl group : Methyl substitution improves lipophilicity, enhancing blood-brain barrier penetration in GABAA receptor modulators .
- Heterocyclic modifications : Thioxo derivatives (e.g., 2-thioquinazolinones) show improved α-glucosidase inhibition via hydrogen bonding .
Q. Data Contradiction Analysis
Q. Q: What strategies can address discrepancies between computational predictions and experimental bioactivity data for quinazolinone derivatives?
A:
- Docking validation : Reassess binding poses using crystallographic data (e.g., PDB: 6X3T for GABAA receptors) to refine force field parameters .
- Experimental replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out artifacts .
- Meta-analysis : Cross-reference with structurally related compounds (e.g., methaqualone analogs) to identify outliers .
Q. Derivative Functionalization
Q. Q: What methods are effective for oxidizing dihydroquinazolinones to the corresponding quinazolin-4(1H)-ones?
A:
Properties
IUPAC Name |
1-(4-methylphenyl)-2-phenylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)23-19-10-6-5-9-18(19)21(24)22-20(23)16-7-3-2-4-8-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFBNRZKTICFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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